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Compound of Interest

Compound Name: Herbimycin B

CAS No.: 76207-83-5

Cat. No.: B1232776 Get Quote

Executive Summary & Structural Logic
Herbimycin B is a 19-membered macrocyclic lactam incorporating a benzoquinone moiety. It

functions as an inhibitor of Hsp90 (Heat Shock Protein 90), destabilizing oncogenic client

proteins.

Biosynthetic Origin:Streptomyces hygroscopicus (strain AM-3672).[2][3][4][5]

Structural Class: Benzoquinone Ansamycin.[2][3][6][7][8][9][10]

Key Distinction: Herbimycin B is the demethylated congener of Herbimycin A. While

Herbimycin A possesses methoxy groups at both C-11 and C-15, Herbimycin B lacks one of

these methylations (typically at C-11 or C-15, corresponding to a molecular formula

difference of -CH₂).

Biosynthetic Logic: The pathway shares a common "progeldanamycin" scaffold with

geldanamycin but diverges in the post-PKS oxidation and methylation patterns.

The Biosynthetic Gene Cluster (hbm)
The biosynthesis is governed by the hbm gene cluster, a ~115 kb region encoding the PKS

assembly line and tailoring enzymes.
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Gene Subcluster Function Key Enzymes

AHBA Synthesis

Synthesis of the starter unit (3-

amino-5-hydroxybenzoic acid).

[2][3]

hbmG, hbmH, hbmI, hbmJ,

hbmK (Homologs to gdm

genes)

PKS Assembly
Assembly of the polyketide

backbone.

hbmAI, hbmAII, hbmAIII (Type

I Modular PKS)

Post-PKS Tailoring

Modification of the

macrolactam (Oxidation,

Methylation, Carbamoylation).

hbmL, hbmN, hbmP

(Oxygenases, Transferases)

Regulation/Export
Pathway regulation and

resistance.

hbmR (Regulator), hbmT

(Transporter)

Phase I: Core Scaffold Assembly (PKS)
The carbon skeleton is assembled by a Type I Modular Polyketide Synthase.[11] This process

follows a collinear logic where each module extends the chain by two carbons.

Step 1: Starter Unit Loading (AHBA)
Unlike typical polyketides that start with Acetyl-CoA, Herbimycin biosynthesis initiates with

AHBA (3-amino-5-hydroxybenzoic acid), derived from the amino shikimate pathway.

Enzyme: AHBA Ligase (Loading Domain).

Mechanism: AHBA is activated as an AMP-anhydride and loaded onto the ACP of the loading

module.

Step 2: Chain Elongation (Modules 1–7)
The PKS consists of three giant proteins (HbmAI, HbmAII, HbmAIII) comprising seven

modules.

Extender Units:

Malonyl-CoA: Incorporated by AT domains specific for malonyl-CoA.
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Methylmalonyl-CoA: Incorporated by AT domains specific for methylmalonyl-CoA.

Methoxymalonyl-CoA: Utilized at C-17 (in geldanamycin) or C-11/C-15 positions. Note: In

Herbimycin, the methoxy groups are likely introduced post-PKS or via specific AT domains

utilizing methoxymalonyl-ACP, though post-PKS O-methylation is the dominant model for

C-11/C-15.

Step 3: Macrocyclization
Enzyme: Amide Synthase (Terminal domain of Module 7).

Reaction: Intramolecular cyclization between the terminal acyl chain and the amino group of

the AHBA starter unit, forming the macrolactam ring.

Product:Progeldanamycin (The common non-quinone intermediate).[1]

Visualization: PKS Assembly Line

AHBA (Starter) Module 1
(Extender: mM-CoA)

Loading Module 2
(Extender: mM-CoA)
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KS Progeldanamycin
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Cyclization
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Figure 1: The modular PKS assembly line converting AHBA and malonyl/methylmalonyl-CoA

extenders into the Progeldanamycin scaffold.

Phase II: Post-PKS Tailoring (The Divergence)
This phase converts the inert Progeldanamycin into the bioactive Herbimycin B and

subsequently Herbimycin A. The hbm cluster differs from the gdm (geldanamycin) cluster

primarily in the regioselectivity of these tailoring enzymes.

Step 1: C-17 Decarboxylation
The carboxyl group at C-17 (derived from the AHBA moiety) is removed.

Enzyme: Decarboxylase (Homolog of GdmM? Note: GdmM is an oxygenase; the

decarboxylation mechanism is often coupled with the oxidation steps).
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Step 2: Benzoquinone Formation (Oxidation)
The aromatic ring is oxidized to the para-quinone form.

Enzyme: P450 Monooxygenase (Homolog of GdmL or HbmL).

Mechanism: Introduction of oxygen atoms at C-18 and C-21, followed by oxidation to the

quinone.

Step 3: C-7 Carbamoylation
A carbamoyl group (-CONH₂) is attached at the C-7 hydroxyl.

Enzyme: Carbamoyltransferase (HbmN).

Substrate: Carbamoyl phosphate + C-7 Hydroxyl.

Step 4: Regiospecific O-Methylation (Herbimycin B vs.
A)
This is the defining step.

Herbimycin B Formation: The intermediate undergoes hydroxylation at C-11 and C-15. An

O-methyltransferase methylates one of these sites (or the intermediate is isolated before the

second methylation).

Herbimycin A Formation: A second methylation event completes the conversion, yielding the

11,15-dimethoxy structure.

Enzymes: O-methyltransferases (OMT). The hbm cluster encodes specific OMTs that target

C-11 and C-15, unlike the gdm cluster which targets C-17.

Visualization: Post-PKS Tailoring
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Figure 2: Post-PKS modifications transforming Progeldanamycin into Herbimycin B and A.

Experimental Protocol: Isolation & Analysis
To study Herbimycin B, one must isolate it from the fermentation broth of S. hygroscopicus,

distinguishing it from the major product (Herbimycin A).

Protocol 1: Fermentation and Extraction
Seed Culture: Inoculate S. hygroscopicus AM-3672 into 50 mL of seed medium (Glucose

2%, Soluble starch 2%, Soybean meal 2%, Yeast extract 0.5%, CaCO₃ 0.2%). Incubate at

28°C, 220 rpm for 48 hours.
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Production Culture: Transfer 5% inoculum to production medium (Glycerol 2%,

Pharmamedia 1%, Corn steep liquor 1%). Incubate for 96–120 hours.

Extraction:

Centrifuge broth (3000 x g, 15 min) to separate mycelia.

Extract supernatant with equal volume Ethyl Acetate (EtOAc).

Extract mycelial cake with Acetone, evaporate, and combine with EtOAc extract.

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Purification (Separating B from A)
Herbimycin B is less polar than the hydroxylated intermediates but more polar than the fully

methylated Herbimycin A? Correction: Demethylated forms are typically more polar.

Silica Gel Chromatography:

Load crude extract onto a silica gel 60 column.

Elute with a gradient of CHCl₃ : MeOH (99:1 to 90:10).

Herbimycin A elutes earlier (less polar, dimethoxy).

Herbimycin B (monohydroxy/monomethoxy) elutes later.

HPLC Refinement:

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

Mobile Phase: Acetonitrile/Water gradient (40% -> 80% ACN over 30 min).

Detection: UV at 254 nm and 270 nm (Benzoquinone absorption).

Protocol 3: Structural Confirmation
Mass Spectrometry:
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Herbimycin A: [M+H]+ = 575.

Herbimycin B: [M+H]+ = 561 (Difference of 14 Da = -CH₂).

NMR Spectroscopy:

Check 1H-NMR for methoxy signals (~3.3 ppm). Herbimycin A shows two distinct methoxy

singlets. Herbimycin B will show only one, with an additional hydroxyl proton signal

(exchangeable with D₂O).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1183368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1183368/
https://pdf.benchchem.com/1249/The_Discovery_of_Herbimycin_B_from_Streptomyces_hygroscopicus_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/468713/
https://pubmed.ncbi.nlm.nih.gov/468713/
https://pubmed.ncbi.nlm.nih.gov/24911938/
https://pubmed.ncbi.nlm.nih.gov/7451361/
https://pubmed.ncbi.nlm.nih.gov/7451361/
https://pubmed.ncbi.nlm.nih.gov/14703349/
https://www.caymanchem.com/product/15504/herbimycin-a
https://agscientific.com/blog/benzoquinonoid-ansamycins-antibiotics.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3719765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3719765/
https://www.benchchem.com/product/b1232776#herbimycin-b-biosynthesis-pathway
https://www.benchchem.com/product/b1232776#herbimycin-b-biosynthesis-pathway
https://www.benchchem.com/product/b1232776#herbimycin-b-biosynthesis-pathway
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1232776?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

